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Introduction

LASSBIi0-1359, identified by its IUPAC name (E)-N'-(3,4-dimethoxybenzylidene)-N-
methylbenzohydrazide, is a synthetic small molecule that has emerged as a promising
pharmacological agent with potent anti-inflammatory and vasodilatory properties. Developed at
the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the
Federal University of Rio de Janeiro, this N-acylhydrazone derivative primarily functions as an
agonist of the adenosine A2A receptor. Its multifaceted mechanism of action, which includes
the modulation of key inflammatory mediators, positions it as a significant candidate for further
investigation in the context of inflammatory disorders and related pathologies. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological activities of LASSBi0-1359, including detailed experimental
protocols and an exploration of its signaling pathways.

Chemical Structure and Properties

LASSBI0-1359 is characterized by a central N-acylhydrazone scaffold, a privileged structure in
medicinal chemistry known for its diverse biological activities. The molecule's structure is
distinguished by a 3,4-dimethoxybenzylidene moiety attached to the hydrazone nitrogen and a
methylbenzohydrazide group.

2D Structure:
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Caption: 2D Chemical Structure of LASSBio-1359.

A summary of the key chemical and physicochemical properties of LASSBIi0-1359 is provided
in the table below.

Property Value Reference
(E)-N'-(3,4-
IUPAC Name dimethoxybenzylidene)-N- [1]

methylbenzohydrazide

Molecular Formula C17H18N203 [2]
Molecular Weight 298.34 g/mol [2]
CAS Number 1396397-19-5

Physical Form Solid [2]
Purity >98% [2]

Pharmacological Properties and Mechanism of
Action

LASSBIi0-1359 exerts its pharmacological effects primarily through the activation of the
adenosine A2A receptor, a G-protein coupled receptor widely expressed in the cardiovascular,
immune, and central nervous systems. Its engagement with this receptor initiates a signaling
cascade that culminates in anti-inflammatory and vasodilatory responses. Furthermore,
LASSBIi0-1359 has been identified as a novel selective phosphodiesterase inhibitor,
suggesting a multi-target mechanism of action that contributes to its overall therapeutic
potential.

Adenosine A2A Receptor Agonism and Anti-
inflammatory Effects

The anti-inflammatory activity of LASSBIi0-1359 is significantly attributed to its ability to
suppress the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-a).
[1] Activation of the adenosine A2A receptor by LASSBIi0-1359 leads to the stimulation of
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adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine
monophosphate (CAMP). Elevated cAMP levels are known to inhibit the synthesis and release
of TNF-a from inflammatory cells such as macrophages. This effect has been demonstrated to
be receptor-mediated, as the anti-inflammatory effects of LASSBi0-1359 can be reversed by
the selective A2A receptor antagonist, ZM 241385.

The proposed signaling pathway for the LASSBIi0-1359-mediated inhibition of TNF-a is
depicted below.
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LASSBI0-1359 Signaling Pathway for TNF-a Inhibition
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Caption: LASSBIi0-1359 mediated TNF-a inhibition pathway.
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Vasodilatory Effects

The vasodilatory properties of LASSBi0-1359 are also linked to its agonistic activity at the
adenosine A2A receptor, which is expressed on vascular smooth muscle cells. Activation of
these receptors leads to an increase in intracellular cAMP, which in turn activates protein
kinase A (PKA). PKA phosphorylates and inhibits myosin light chain kinase, leading to smooth
muscle relaxation and vasodilation. This mechanism is particularly relevant to its observed
effect of inducing relaxation of the corpus cavernosum.

Experimental Protocols

The pharmacological effects of LASSBi0-1359 have been characterized through a series of in
vivo and in vitro experiments. Detailed methodologies for key assays are provided below.

Formalin-Induced Paw Licking Test

This model is used to assess the antinociceptive (pain-relieving) effects of a compound in
response to a persistent chemical stimulus.

Methodology:

Animals: Male Swiss mice (25-30 g) are typically used. Animals are allowed to acclimatize to
the testing environment before the experiment.

e Drug Administration: LASSBIi0-1359 is dissolved in a suitable vehicle (e.g., 0.5% Tween 80
in saline) and administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, and 20
mg/kg) 30 minutes before the formalin injection. A control group receives the vehicle alone.

 Induction of Nociception: A 2.5% formalin solution (20 uL) is injected subcutaneously into the
plantar surface of the right hind paw.

e Observation: Immediately after the formalin injection, the animal is placed in a transparent
observation chamber. The cumulative time (in seconds) that the animal spends licking or
biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-
injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection),
representing inflammatory pain.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12373798?utm_src=pdf-body
https://www.benchchem.com/product/b12373798?utm_src=pdf-body
https://www.benchchem.com/product/b12373798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: The mean licking time for each group is calculated. Statistical analysis (e.g.,
ANOVA followed by Dunnett's test) is used to compare the drug-treated groups with the
control group.

Workflow Diagram:
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Caption: Workflow for the formalin-induced paw licking test.

Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of
compounds.

Methodology:
e Animals: Male Wistar rats (180-220 g) are commonly used.

o Drug Administration: LASSBIi0-1359 is administered orally or intraperitoneally at specified
doses one hour before the carrageenan injection.

¢ Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the
sub-plantar region of the right hind paw.

o Measurement of Edema: The volume of the paw is measured using a plethysmometer at
various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). The difference
in paw volume before and after carrageenan injection represents the degree of edema.

» Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated
relative to the control group.
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Measurement of TNF-a and INOS Expression

The effect of LASSBIi0-1359 on the production of TNF-a and the expression of inducible nitric
oxide synthase (INOS), another key inflammatory mediator, can be assessed in vivo or in vitro.

In Vivo Methodology (from paw tissue):

» Following an inflammatory challenge (e.g., carrageenan injection), animals are euthanized at
a specific time point.

e The inflamed paw tissue is collected and homogenized.

e TNF-a levels in the tissue homogenate are quantified using an Enzyme-Linked
Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

¢ INOS expression can be determined by Western blotting or immunohistochemistry using an
antibody specific for INOS.

In Vitro Methodology (using macrophages):

o Peritoneal macrophages are harvested from mice or a macrophage cell line (e.g., RAW
264.7) is used.

o Cells are pre-treated with various concentrations of LASSBi0-1359 for a specified time.
 Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell culture.

 After an incubation period, the cell culture supernatant is collected to measure TNF-a levels
by ELISA.

o Cell lysates are prepared to analyze INOS protein expression by Western blotting.

Quantitative Data Summary

The following table summarizes the available quantitative data for the pharmacological activity
of LASSBi0-1359.
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. Route of Dose
Assay Species . Effect Reference
Admin. (mgl/kg)
Formalin Test ) Reduction in
Mouse I.p. 10 o [1]
(Early Phase) licking time
Reduction in
20 o [1]
licking time
Formalin Test ) Reduction in
Mouse I.p. 5 o [1]
(Late Phase) licking time
Reduction in
10 o [1]
licking time
Reduction in
20 o [1]
licking time
Carrageenan- Reduced
Induced Mouse i.p. 10, 20 thermal
Hyperalgesia hyperalgesia
Reduced
thermal and
mechanical
CFA-Induced ) hyperalgesia;
N Mouse I.p. 25,50 )
Monoarthritis Normalized
TNF-a and
iINOS
expression
Conclusion

LASSBI0-1359 is a novel N-acylhydrazone derivative with significant potential as a therapeutic

agent for inflammatory conditions. Its primary mechanism of action as an adenosine A2A

receptor agonist, leading to the inhibition of TNF-a, provides a strong rationale for its anti-

inflammatory effects. The additional possibility of phosphodiesterase inhibition suggests a

complex and potentially synergistic pharmacological profile. The in vivo data from established

models of pain and inflammation further support its promise. Future research should focus on a
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more detailed elucidation of its signaling pathways, a comprehensive pharmacokinetic and
toxicological profiling, and exploration of its efficacy in a broader range of disease models. The
detailed experimental protocols provided in this guide offer a foundation for researchers to
further investigate the properties and potential applications of this compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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